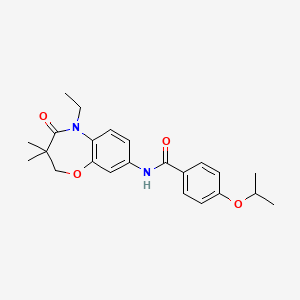

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide is a benzoxazepin-derived benzamide compound characterized by a 1,5-benzoxazepin core substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively, and a 4-(isopropoxy)benzamide moiety at the 8-position. This compound is structurally analogous to pharmaceutical intermediates or drug candidates targeting enzymes or receptors, as inferred from related benzoxazepin derivatives with sulfonamide or benzamide groups (e.g., ) .

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-6-25-19-12-9-17(13-20(19)28-14-23(4,5)22(25)27)24-21(26)16-7-10-18(11-8-16)29-15(2)3/h7-13,15H,6,14H2,1-5H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUXUIPXJQHWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 484.5 g/mol. The structure includes a benzoxazepine core and various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H27F3N2O4S |

| Molecular Weight | 484.5 g/mol |

| Core Structure | Benzoxazepine |

Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo) may interact with specific enzymes or receptors within biological pathways, potentially exhibiting anti-inflammatory and antimicrobial properties. The compound's dual functionality as both an oxazepine and sulfonamide derivative enhances its pharmacological profile compared to traditional compounds.

Biological Activity

Preliminary studies suggest that N-(5-ethyl-3,3-dimethyl-4-oxo) exhibits notable biological activities:

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and modulate immune responses.

- Antimicrobial Properties : It shows potential in inhibiting bacterial growth and could be effective against various pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and infection.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to N-(5-ethyl-3,3-dimethyl). Here are some relevant findings:

- In Vitro Studies : Research demonstrated that derivatives of benzoxazepine compounds exhibited significant inhibition of inflammatory markers in cell cultures.

- Animal Models : In vivo studies indicated that these compounds improved motor functions in models of neurodegenerative diseases by reducing inflammation and promoting neuroprotection.

- Mechanistic Insights : Investigations into the inhibition of glucosylceramide synthase (GCS) suggested a potential pathway through which these compounds exert their effects on lipid metabolism and cellular stress responses .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that derivatives of benzoxazepine can act as inhibitors of the PI3K pathway, which is crucial in cancer cell proliferation and survival .

- Neurological Disorders :

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-(propan-2-yloxy)benzamide. Modifications to its structure can enhance its biological activity:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Alteration of functional groups | Enhanced binding affinity to target proteins |

| Variations in stereochemistry | Potentially different pharmacokinetic profiles |

Case Studies

- Inhibition of Cancer Cell Growth :

- Neuroprotection in Animal Models :

- Anti-inflammatory Response :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzamide Groups

The target compound shares structural similarities with other benzamide derivatives, particularly in the substitution patterns of the aromatic ring:

- BI81617 (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide, ) replaces the 4-isopropoxy group with 3,4-dimethoxy substituents.

- , Entry 8 (N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide) features the same 4-isopropoxybenzamide group but attached to a peptide-like backbone instead of a benzoxazepin core. This difference highlights the role of the benzoxazepin scaffold in modulating rigidity and spatial orientation .

Sulfonamide Derivatives

The sulfonamide analog in (N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide) replaces the benzamide with a sulfonamide group and introduces a trifluoroethyl substituent. This modification increases molecular weight (484.532 vs. ~398–400 for benzamides) and enhances electron-withdrawing properties, likely affecting solubility and target engagement .

Substituent Variations in Alkoxybenzamides

lists benzamide derivatives with varying alkoxy substituents (Entries 5–8):

- Methoxy (Entry 5) : Lower steric demand and higher electron density.

- Ethoxy (Entry 6) and Propoxy (Entry 7) : Gradual increase in lipophilicity.

- Isopropoxy (Entry 8) : Enhanced steric hindrance and lipophilicity compared to linear alkoxy groups.

The target compound’s isopropoxy group balances lipophilicity and metabolic stability, making it favorable for membrane permeability .

Data Table: Structural and Physicochemical Comparison

Implications of Structural Differences

- Substituent Effects : Isopropoxy groups optimize lipophilicity for membrane permeability, while sulfonamides introduce stronger electron-withdrawing effects and higher molecular weight, possibly reducing oral bioavailability .

- Synthetic Accessibility : Alkoxybenzamides are more straightforward to synthesize than sulfonamides, which require additional steps for introducing sulfonyl groups .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for structural confirmation of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT) to assign proton and carbon environments, particularly for the benzoxazepin and benzamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. X-ray crystallography is critical for resolving stereochemical ambiguities in the tetrahydrobenzoxazepin ring. For purity assessment, HPLC with UV detection (λ = 220–280 nm) and differential scanning calorimetry (DSC) are recommended to detect polymorphic impurities .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

- Methodological Answer : Key steps include amide coupling between the benzoxazepin amine and 4-(isopropoxy)benzoic acid using HATU/DMAP as catalysts. Optimize yields by:

- Controlling reaction temperature (20–25°C) to minimize epimerization.

- Using anhydrous DMF as a solvent to enhance reagent solubility.

- Purifying intermediates via flash chromatography (silica gel, hexane/EtOAc gradient). For scale-up, flow chemistry reduces side-product formation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For cellular studies, employ HEK293 or HepG2 cell lines with dose-response curves (1 nM–100 µM). Use LC-MS/MS to verify compound stability in assay buffers and rule out false positives due to degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity for target proteins?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of homologous receptors. Validate predictions with molecular dynamics simulations (MD) (GROMACS, 100 ns trajectories) to assess binding stability. Incorporate free-energy perturbation (FEP) calculations to quantify substituent effects (e.g., ethyl vs. methyl groups on the benzoxazepin ring) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Assay standardization : Compare buffer pH, ion concentrations, and incubation times between studies.

- Metabolite profiling : Use UHPLC-QTOF-MS to identify active metabolites that may contribute to discrepancies.

- Statistical analysis : Apply multivariate ANOVA to isolate variables (e.g., cell passage number, serum batch) causing data variability .

Q. How can the compound’s pharmacokinetic properties be improved through structural modifications?

- Methodological Answer :

- LogP optimization : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce cLogP >5, enhancing aqueous solubility.

- Metabolic stability : Replace the isopropoxy group with deuterated analogs or fluorinated ethers to slow CYP450-mediated oxidation.

- Permeability assays : Use Caco-2 monolayers or PAMPA to assess intestinal absorption potential .

Q. What factorial design approaches optimize reaction conditions for large-scale synthesis?

- Methodological Answer : Apply a 2³ full factorial design to test variables:

- Catalyst loading (0.5–1.5 equiv), temperature (25–50°C), and solvent polarity (THF vs. acetonitrile).

- Analyze responses (yield, purity) via response surface methodology (RSM) . For heterogenous reactions, include particle size distribution analysis (laser diffraction) to ensure consistent mixing .

Methodological Best Practices

Q. How to validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl) , basic (0.1 M NaOH) , and oxidative (3% H₂O₂) conditions at 37°C for 24 hours.

- Monitor degradation via UPLC-PDA and identify byproducts using HRMS/MS .

- Correlate stability with accelerated storage tests (40°C/75% RH for 4 weeks) .

Q. What techniques characterize crystalline vs. amorphous forms of the compound?

- Methodological Answer :

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns to reference standards.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts amorphous stability.

- Thermogravimetric analysis (TGA) : Detect solvates or hydrates affecting crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.